Bienvenue dans la boutique en ligne BenchChem!

Zirconium telluride

Topological materials 2D dichalcogenides Electronic phase engineering

Topological quantum materials research demands stoichiometrically precise Zr-Te compounds-phase impurities invalidate CDW, superconductivity, and topological transport data. BenchChem supplies verified zirconium telluride (CAS 32321-65-6): • ZrTe₂: 1T-octahedral topological Dirac semimetal; strong SOC for spintronics • ZrTe₃: Quasi-1D CDW (T_CDW ~63 K), filamentary superconductivity below ~2 K • ZrTe₅: Narrow-gap (~20-29 meV); monolayer QSH gap ~254 meV for topological FETs • ZT ~0.037 at 300 K, outperforming HfTe₅ by ~2.3× in thermoelectrics

Molecular Formula Te2Z
Molecular Weight 346.4 g/mol
CAS No. 32321-65-6
Cat. No. B1594237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium telluride
CAS32321-65-6
Molecular FormulaTe2Z
Molecular Weight346.4 g/mol
Structural Identifiers
SMILES[Zr](=[Te])=[Te]
InChIInChI=1S/2Te.Zr
InChIKeyWGDSTGHBOKMWCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Telluride (ZrTe) CAS 32321-65-6: Layered Transition Metal Chalcogenide for Topological Quantum Material Research


Zirconium telluride (CAS 32321-65-6) encompasses a family of layered transition metal chalcogenides with stoichiometries including ZrTe₂, ZrTe₃, and ZrTe₅, each exhibiting distinct crystal structures and emergent electronic phases [1]. ZrTe₂ adopts a stable 1T-octahedral structure and behaves as a topological Dirac semimetal hosting massless Dirac fermions [2], while ZrTe₃ crystallizes in a monoclinic structure with quasi-one-dimensional Te-Te chains and ZrTe₅ forms an orthorhombic layered structure [1]. These materials are characterized by strong spin-orbit coupling, semimetallic to narrow-gap semiconducting behavior, and the capacity to host exotic quantum states including charge density waves (CDW), superconductivity, and topological phases tunable by external stimuli [1] [3].

ZrTe₂ Topological Dirac semimetal studies; band inversion and spin-orbit coupling research
ZrTe₃ Charge density wave and coexisting superconductivity investigations in quasi-1D systems
ZrTe₅ Quantum spin Hall effect research; monolayer or few-layer form for large SOC gap device studies

Zirconium Telluride: Why Stoichiometry Dictates Electronic Phase and Precludes Generic Substitution


Within the Zr-Te system, the electronic ground state is exquisitely sensitive to stoichiometry and lattice parameters [1]. ZrTe₂ is a topological Dirac semimetal with band overlap, whereas ZrTe₃ hosts a unidirectional charge density wave (CDW) at ~63 K coexisting with filamentary superconductivity below ~2 K [2]. ZrTe₅, in contrast, resides at a topological phase boundary and exhibits a narrow band gap of ~20–29 meV in bulk form, enabling switching between weak topological insulator and Dirac semimetal phases via modest external stimuli [3]. Substituting one stoichiometry for another—or replacing ZrTe with HfTe₅ or TiTe₂ analogs—fundamentally alters the Fermi surface topology, CDW nesting vectors, and the presence or absence of superconductivity, thereby invalidating direct interchangeability in research and device contexts [1] [3].

Stoichiometry Electronic ground state is stoichiometry-dependent; ZrTe₂, ZrTe₃, ZrTe₅ exhibit distinct topological, CDW, or superconducting phases.
Analog substitution Replacing with HfTe₅ or TiTe₂ may alter Fermi surface topology and CDW nesting vectors, limiting direct interchangeability.
Dimensional control Bulk vs. monolayer ZrTe₅ differ in band gap by an order of magnitude; device performance may not transfer without validation.

Zirconium Telluride Quantitative Evidence Guide: Stoichiometry-Dependent Electronic Phase Differentiation for Procurement Decisions


ZrTe₂ vs. ZrSe₂: Bond-Length Driven Transition from Topological Semimetal to Semiconductor

ZrTe₂ is a topological Dirac semimetal, whereas the selenium analog ZrSe₂ is a semiconductor. First-principles calculations reveal that the longer Zr–Te bond length (relative to Zr–Se) induces a band inversion between Te p and Zr d states at the Γ point, yielding nontrivial band topology in ZrTe₂ that is absent in ZrSe₂ [1]. The comparative band structure study demonstrates that ZrSe₂ exhibits an indirect band gap of 0.9 eV, while ZrTe₂ remains semimetallic with band overlap [1].

Electronic phase
Reported
ZrTe₂: 0 eV gap, topological semimetal; ZrSe₂: 0.9 eV gap, semiconductor
Bond-length driven band inversion differentiates topological from trivial electronic structure; supports topological device research
First-principles DFT; comparative band structure
Topological materials 2D dichalcogenides Electronic phase engineering

ZrTe₃ vs. ZrTe₂ and ZrTe₅: Unique Coexistence of Charge Density Wave and Superconductivity

ZrTe₃ is distinguished from ZrTe₂ and ZrTe₅ by its quasi-one-dimensional crystal structure featuring long Te-Te chains, which drive a unidirectional charge density wave (CDW) transition at T_CDW ≈ 63 K, coexisting with filamentary superconductivity below T_c ≈ 2 K [1] [2]. In contrast, stoichiometric ZrTe₂ lacks a CDW and is not superconducting under ambient conditions, while ZrTe₅ exhibits neither intrinsic CDW nor superconductivity but rather topological insulator/Dirac semimetal phases [3].

CDW & SC coexistence
Class-level
ZrTe₃: T_CDW ≈ 63 K, T_c ≈ 2 K (filamentary); ZrTe₂, ZrTe₅: no CDW, not superconducting (ambient)
Unique coexistence of CDW and SC in ZrTe₃ provides a model system for competing electronic orders; class-level inference
Single-crystal transport; source-specific review recommended
Charge density waves Superconductivity Quasi-1D materials

ZrTe₅ vs. HfTe₅: Superior Thermoelectric Figure of Merit at Room Temperature

Polycrystalline ZrTe₅ exhibits a higher thermoelectric figure of merit (ZT) at room temperature compared to its sister compound HfTe₅. Experimental measurements on Te-rich ZrTe₅₊δ polycrystals yield ZT ≈ 0.037 at T = 300 K, which exceeds the ZT of polycrystalline ZrTe₅ (∼0.026) and HfTe₅ (∼0.016) under identical conditions [1]. Both ZrTe₅ and HfTe₅ possess high electrical conductivities (>10⁵ Ω⁻¹ m⁻¹) and Seebeck coefficients (>100 μV/K) at room temperature, but ZrTe₅ demonstrates superior overall thermoelectric performance [2].

Thermoelectric ZT
Head-to-head
ZT ≈ 0.037 (Te-rich ZrTe₅₊δ), 0.026 (ZrTe₅) vs. HfTe₅: 0.016 at 300 K
Reported higher ZT in ZrTe₅ polycrystals among tested group-IV pentatellurides; supports thermoelectric screening
Polycrystalline samples; T = 300 K; Te-rich composition
Thermoelectrics Topological semimetals Energy harvesting

ZrTe₅ Monolayer vs. Bulk: 254 meV Topological Band Gap Enabling High-Temperature Quantum Spin Hall Effect

Monolayer ZrTe₅ exhibits a large spin-orbit coupling (SOC) full band gap of ~254 meV with robust topological edge states, whereas bulk ZrTe₅ has a much smaller band gap of ~20–29 meV [1] [2]. Scanning tunneling microscopy/spectroscopy characterization confirms the intrinsic full band gap of 254 meV in epitaxial ZrTe₅ monolayers, which is sufficient to suppress bulk conduction and enable the high-temperature quantum spin Hall (QSH) effect [1]. In contrast, bulk ZrTe₅ is a narrow-gap semiconductor with a gap of 20–29 meV, limiting QSH operation to cryogenic temperatures [2].

Monolayer vs. bulk gap
Reported
Monolayer ZrTe₅: ~254 meV full SOC gap; bulk ZrTe₅: ~20–29 meV gap
~10–14× larger gap in monolayer supports high-temperature QSH device research; bulk gap may limit to cryogenic operation
Epitaxial monolayer on bilayer graphene/SiC; STM/STS at 4.5 K
Quantum spin Hall effect 2D topological insulators Monolayer materials

ZrTe₃ vs. Isoelectronic NbSe₃: Higher CDW Transition Temperature and Pressure-Tunable Competition with Superconductivity

ZrTe₃ exhibits a CDW transition temperature (T_CDW ≈ 63 K) that is significantly higher than that of the isoelectronic and structurally related transition metal trichalcogenide NbSe₃ (T_CDW ≈ 59 K for the lower CDW and ~145 K for the upper CDW; the lower CDW is the relevant comparator for quasi-1D nesting) [1]. Furthermore, under applied pressure, the CDW and superconducting states in ZrTe₃ exhibit a competitive relationship: T_CDW increases for pressures up to 0.6 GPa, while the superconducting transition temperature T_c decreases with increasing pressure [2]. At higher pressures (above 4.1 GPa), superconductivity is enhanced, reaching a maximum T_c of 7.1 K at ~28 GPa [3].

CDW temperature
Reported
ZrTe₃ T_CDW ≈ 63 K (ambient); NbSe₃ lower CDW ≈ 59 K; pressure response differs
Reported higher CDW temperature and distinct pressure profile support CDW–SC competition studies
Single crystals; hydrostatic pressure; cross-study comparison
Charge density wave High-pressure physics Competing electronic orders

ZrTe₂ vs. ZrTe₁.₈: Stoichiometry-Dependent Superconductivity and Carrier Type

Stoichiometric ZrTe₂ is a topological Dirac semimetal that is not superconducting under ambient conditions, whereas Te-deficient ZrTe₁.₈ (which forms the same crystal structure) becomes superconducting below T_c = 3.2 K [1]. Additionally, Seebeck potential measurements reveal that the charge carriers in ZrTe₁.₈ are predominantly negative (n-type), contrasting with the p-type conductivity observed in pristine ZrTe₂ [1] [2].

Superconductivity & carrier
Head-to-head
ZrTe₁.₈: T_c = 3.2 K, n-type; ZrTe₂: non-superconducting, p-type
Te-deficiency induces superconductivity and carrier-type inversion; supports defect-engineering research in Zr-Te system
Chemical vapor transport crystals; resistivity and Seebeck measurements
Superconductivity Defect engineering Thermoelectric materials

Zirconium Telluride Application Scenarios: Stoichiometry-Specific Use Cases for Research and Emerging Technologies


Topological Dirac Semimetal Research and Spintronics

ZrTe₂ is procured for fundamental studies of massless Dirac fermions, band inversion, and nontrivial topological electronic states [1]. Its semimetallic nature with strong spin-orbit coupling makes it a candidate material for spintronic devices and exploration of topological transport phenomena including negative magnetoresistance in the type-II Weyl semimetal phase [1] [2].

Charge Density Wave and Competing Electronic Order Investigations

ZrTe₃ is the stoichiometry of choice for research on quasi-one-dimensional CDW systems, Fermi surface nesting phenomena, and the competition between CDW and superconductivity [1]. Its well-defined CDW transition at ~63 K and filamentary superconductivity below ~2 K provide a clean model system for resonant X-ray diffraction, transport, and thermodynamic studies of collective electronic instabilities [1] [2].

High-Temperature Quantum Spin Hall Devices and Topological Transistors

Monolayer and few-layer ZrTe₅ are procured for the development of high-temperature quantum spin Hall (QSH) devices and topological field-effect transistors [1]. The large SOC full gap of ~254 meV in monolayers—approximately an order of magnitude larger than the bulk gap—enables QSH operation at elevated temperatures where thermal carrier excitation would otherwise destroy topological protection [1] [2].

Thermoelectric Energy Harvesting and Solid-State Cooling

Polycrystalline ZrTe₅ and Te-rich ZrTe₅₊δ are evaluated for room-temperature thermoelectric energy harvesting and Peltier cooling applications [1]. With a ZT of ~0.037 at 300 K—outperforming HfTe₅ by a factor of ~2.3—ZrTe₅ offers a quantifiable performance advantage among group-IV pentatellurides for low-grade waste heat recovery and solid-state refrigeration [1] [2].

Application
Selection Property
Validation Focus
Topological semimetal and spintronics studies
Dirac semimetal with band inversion and strong spin-orbit coupling
Band topology verification; magnetotransport anomaly review
CDW and competing electronic order investigations
Quasi-1D structure with CDW and filamentary superconductivity
CDW transition temperature and SC coexistence confirmation
Quantum spin Hall device research
Large SOC full gap (~254 meV) in monolayer/few-layer ZrTe₅
Gap verification by STM/STS; edge-state transport consistency
Thermoelectric energy harvesting screening
Reported higher ZT among tested group-IV pentatellurides
ZT and power factor evaluation at target temperature; polycrystalline morphology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zirconium telluride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.